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Compound of Interest

Compound Name: Thiirane, phenyl-, (R)-

Cat. No.: B15478827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-phenylthiirane, also known as (R)-styrene sulfide, is a chiral sulfur-containing heterocyclic

compound that has garnered interest in synthetic chemistry and drug discovery. Its unique

structural and stereochemical properties make it a valuable building block for the synthesis of

more complex chiral molecules. This technical guide provides a comprehensive overview of the

chemical properties, structure, and enantioselective synthesis of (R)-phenylthiirane, along with

relevant experimental protocols and reaction pathways.

Core Chemical Properties and Structure
(R)-phenylthiirane is a colorless to light yellow liquid. Its chirality arises from the stereogenic

center at the carbon atom bearing the phenyl group. The physical and chemical properties of 2-

phenylthiirane (the racemic mixture) are well-documented, and these provide a strong basis for

understanding the (R)-enantiomer.
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Identifier Value

IUPAC Name (2R)-2-phenylthiirane

Synonyms
(R)-styrene sulfide, (R)-(+)-phenylethylene

sulfide

Molecular Formula C₈H₈S[1]

Molecular Weight 136.22 g/mol [1]

Canonical SMILES C1S[C@H]1C2=CC=CC=C2

InChI Key AWMVMTVKBNGEAK-QMMMGPOBSA-N

CAS Number 20780-54-5

Physicochemical Properties
Property Value Source

Boiling Point 89-90 °C at 23 mmHg --INVALID-LINK--

Density 1.051 g/mL at 25 °C --INVALID-LINK--

Refractive Index (n20/D) 1.534 --INVALID-LINK--

Specific Rotation ([α]20/D) +33° (neat) --INVALID-LINK--

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-phenylthiirane.

Below is a summary of expected spectroscopic data based on the racemic mixture and related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of phenylthiirane provide key information about its structure. The

chemical shifts will be identical for both the (R) and (S) enantiomers in an achiral solvent.

¹H NMR (CDCl₃):
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Phenyl protons: δ 7.2-7.4 ppm (m, 5H)

Methine proton (CH): δ 3.8-3.9 ppm (dd, 1H)

Methylene protons (CH₂): δ 2.5-2.6 ppm (dd, 1H), δ 2.9-3.0 ppm (dd, 1H)

¹³C NMR (CDCl₃):

Phenyl carbons: δ 125-140 ppm

Methine carbon (CH): ~δ 35 ppm

Methylene carbon (CH₂): ~δ 28 ppm

Mass Spectrometry (MS)
Electron ionization mass spectrometry of phenylthiirane typically shows a prominent molecular

ion peak (M⁺) at m/z 136.[1] Common fragmentation patterns involve the loss of sulfur or

cleavage of the thiirane ring.[2][3][4]

m/z Proposed Fragment

136 [M]⁺

104 [M - S]⁺

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl cation)

Infrared (IR) Spectroscopy
The IR spectrum of phenylthiirane exhibits characteristic absorption bands corresponding to its

functional groups.[1]
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Wavenumber (cm⁻¹) Assignment

3000-3100 C-H stretching (aromatic)

2850-3000 C-H stretching (aliphatic)

1600, 1490, 1450 C=C stretching (aromatic ring)

~620 C-S stretching

Enantioselective Synthesis
The most common and effective method for the enantioselective synthesis of (R)-phenylthiirane

is the stereospecific conversion of the corresponding chiral epoxide, (R)-styrene oxide, using a

thiourea reagent. This reaction proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (R)-phenylthiirane
from (R)-styrene oxide
This protocol is adapted from established methods for the conversion of epoxides to thiiranes.

[5]

Materials:

(R)-styrene oxide

Thiourea

Methanol

Water

Diethyl ether

Anhydrous magnesium sulfate

Stir plate and stir bar

Round-bottom flask
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Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a solution of (R)-styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add

thiourea (1.2 eq).

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, remove the methanol under reduced pressure using a

rotary evaporator.

Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

Combine the organic layers and wash with brine (2 x 15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude (R)-phenylthiirane.

The crude product can be purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent.

(R)-Styrene Oxide

Intermediate

Nucleophilic attack

Thiourea

(R)-Phenylthiirane

Intramolecular
cyclization

Urea (byproduct)

Click to download full resolution via product page

Synthesis of (R)-phenylthiirane from (R)-styrene oxide.
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Stereospecific Reactions
Chiral thiiranes, such as (R)-phenylthiirane, can undergo a variety of stereospecific reactions,

making them valuable intermediates in asymmetric synthesis. The ring-opening reactions of

thiiranes are particularly important.

Nucleophilic Ring-Opening
The thiirane ring is susceptible to nucleophilic attack, leading to ring-opening. The

stereochemistry of this reaction is dependent on the nature of the nucleophile and the reaction

conditions. In many cases, the reaction proceeds with inversion of configuration at the carbon

atom that is attacked.

(R)-Phenylthiirane

Ring-Opened Product

SN2 attack

Nucleophile (Nu⁻)

Click to download full resolution via product page

Nucleophilic ring-opening of (R)-phenylthiirane.

Biological Significance and Drug Development
Chirality plays a critical role in drug design and development, as enantiomers of a drug can

exhibit significantly different pharmacological and toxicological properties.[6][7][8][9][10] While

specific biological activities or signaling pathway interactions for (R)-phenylthiirane are not

extensively documented in publicly available literature, the broader class of chiral sulfur-

containing heterocycles is of interest in medicinal chemistry. The thiirane moiety can act as a

bioisostere for other functional groups and can be incorporated into larger molecules to

modulate their biological activity.

The ability to synthesize enantiomerically pure (R)-phenylthiirane is therefore of significant

importance for the development of novel chiral drugs. By using stereochemically defined
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building blocks, researchers can create single-enantiomer drug candidates, which is a key

requirement by regulatory agencies like the FDA to ensure drug safety and efficacy.[6]

Conclusion
(R)-phenylthiirane is a valuable chiral building block with well-defined chemical and structural

properties. Its enantioselective synthesis is readily achievable from the corresponding chiral

epoxide, and it can undergo a range of stereospecific reactions. While its direct biological

applications are still an area for further exploration, the importance of chirality in drug

development underscores the potential of (R)-phenylthiirane as a key intermediate in the

synthesis of novel therapeutic agents. This guide provides a foundational understanding for

researchers and scientists working in the fields of organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to (R)-phenylthiirane:
Chemical Properties, Structure, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15478827#r-phenylthiirane-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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